HI-253

Description

Properties

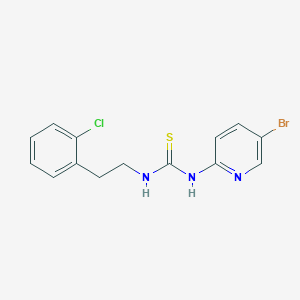

Molecular Formula |

C14H13BrClN3S |

|---|---|

Molecular Weight |

370.7 g/mol |

IUPAC Name |

1-(5-bromo-2-pyridinyl)-3-[2-(2-chlorophenyl)ethyl]thiourea |

InChI |

InChI=1S/C14H13BrClN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20) |

InChI Key |

HMOKOLAZSNFEDL-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)CCN=C(NC2=NC=C(C=C2)Br)S)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C(NC2=NC=C(C=C2)Br)S)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HI 253 HI-253 N-(2-(2-chlorophenethyl))-N'-(2-(5-bromopyridyl)thiourea) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APTO-253

For Researchers, Scientists, and Drug Development Professionals

APTO-253, also known as LOR-253, is a small molecule that has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] Although its clinical development was discontinued, the unique mechanism of action of APTO-253 remains a subject of scientific interest.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which APTO-253 exerts its effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Multi-pronged Approach

The primary mechanism of action of APTO-253 is centered on the inhibition of the c-Myc oncogene, a critical regulator of cell proliferation, apoptosis, and metabolism that is frequently overexpressed in various cancers.[2][5] APTO-253 achieves this through a novel mechanism involving the stabilization of G-quadruplex DNA structures.[1][6][7]

Upon entering a cell, APTO-253 undergoes an intracellular conversion to a ferrous complex, [Fe(253)3].[6][7][8] Both the parent compound and its iron complex can bind to and stabilize G-quadruplex (G4) DNA sequences.[6][7] These G4 structures are particularly prevalent in the promoter regions of oncogenes, including c-Myc, as well as in telomeres.[6][7] By stabilizing these G4 structures, APTO-253 and its active complex effectively act as transcriptional repressors, leading to a time- and concentration-dependent downregulation of c-Myc mRNA and protein levels.[2][6]

The inhibition of c-Myc is a central node in the cascade of events triggered by APTO-253. This leads to several downstream cellular consequences, including:

-

Cell Cycle Arrest: APTO-253 induces a G0/G1 cell cycle arrest.[1][2][5] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of cyclin D3 and cyclin-dependent kinases 4/6 (CDK4/6).[2][9]

-

Induction of Apoptosis: The compound triggers programmed cell death, as evidenced by an increase in Annexin-V staining and the cleavage of poly (ADP-ribose) polymerase (c-PARP).[2][6]

-

DNA Damage Response: APTO-253 induces DNA damage, which may be linked to the stabilization of G4 motifs in telomeric DNA, leading to telomere instability.[1][6][8] This, in turn, activates DNA damage response pathways.[6]

-

Induction of Krüppel-like Factor 4 (KLF4): APTO-253 has been shown to induce the expression of the tumor suppressor KLF4.[1][2][5] KLF4 is a transcription factor that can regulate the expression of p21, further contributing to cell cycle arrest.[6]

Interestingly, APTO-253 has demonstrated selective cytotoxicity towards cancer cells over normal cells, with significantly higher IC50 values in normal peripheral blood mononuclear cells (PBMCs) compared to AML cell lines.[10]

Quantitative Data Summary

The anti-proliferative activity of APTO-253 has been quantified in various cancer cell lines. The following tables summarize the reported IC50 values and other quantitative effects.

Table 1: IC50 Values of APTO-253 in Various Cell Lines

| Cell Line Type | Cell Line(s) | IC50 Range | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, EOL-1, KG-1, and others | 57 nM to 1.75 µM | [1][6] |

| Lymphoma | Raji and others | 57 nM to 1.75 µM | [1] |

| Colon Adenocarcinoma | HT-29 | ~0.04 to 2.6 µmol/L | [8] |

| Non-small Cell Lung Carcinoma | H460 | ~0.04 to 2.6 µmol/L | [8] |

| Squamous Cell Carcinoma/Mesothelioma | H226 | ~0.04 to 2.6 µmol/L | [8] |

| Ovarian Cancer | SKOV3, OVCAR3 | Not specified, effective at 5 µM | [1] |

| Normal Cells (PBMCs) | - | > 100 µM | [10] |

Table 2: Concentration-Dependent Effects of APTO-253

| Effect | Cell Line(s) | Concentration | Observation | Reference(s) |

| c-Myc Downregulation | AML cell lines | 500 nM | Downregulation of MYC RNA and protein expression. | [1] |

| G0/G1 Cell Cycle Arrest | AML cell lines | 500 nM | Arrest of cells in the G0/G1 phase. | [1] |

| Apoptosis Induction | AML cell lines | 500 nM | Induction of programmed cell death. | [1] |

| DNA Damage Response | MV4-11 | 500 nM | Activation of DNA damage response pathways. | [1] |

| KLF4 Induction | SKOV3, OVCAR3 | 5 µM | Induction of KLF4 expression. | [1] |

| G1 Phase Arrest | SKOV3, OVCAR3 | 5 µM | Arrest of cells in the G1 phase. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of APTO-253's mechanism of action.

1. Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253 in cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of APTO-253 for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

2. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of target genes (e.g., c-Myc, p21, KLF4) following treatment with APTO-253.

-

Methodology:

-

Cells are treated with APTO-253 or a vehicle control for various time points.

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Touch™ Real-Time PCR Detection System, Bio-Rad) with a suitable master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad) and gene-specific primers.

-

The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

3. Western Blotting

-

Objective: To detect and quantify the protein levels of target proteins (e.g., c-Myc, p21, PARP) after APTO-253 treatment.

-

Methodology:

-

Cells are treated with APTO-253 or a vehicle control.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

-

4. Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Objective: To assess the induction of apoptosis and cell cycle distribution in response to APTO-253.

-

Methodology:

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

-

Cells are treated with APTO-253 for the desired duration.

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Cells are treated with APTO-253.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and incubated with RNase A and PI in the dark.

-

The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

-

-

5. Förster Resonance Energy Transfer (FRET) Assay

-

Objective: To determine the ability of APTO-253 and its intracellular complex to stabilize G-quadruplex DNA structures.

-

Methodology:

-

A dual-labeled oligonucleotide designed to form a G-quadruplex structure, with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other, is used.

-

In the absence of a stabilizing ligand, the oligonucleotide exists in a random coil conformation, resulting in low FRET efficiency.

-

Upon addition of a G-quadruplex stabilizing agent like APTO-253, the oligonucleotide folds into a G-quadruplex structure, bringing the donor and quencher into close proximity and increasing FRET.

-

The assay is performed in a 96-well plate format. The labeled oligonucleotide is incubated with varying concentrations of APTO-253 or its Fe(253)3 complex.

-

The fluorescence is measured over time at the appropriate excitation and emission wavelengths for the donor fluorophore.

-

An increase in FRET signal indicates the stabilization of the G-quadruplex structure.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the mechanism of action of APTO-253.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

APTO-253: A c-Myc Inhibitor for the Treatment of Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity in preclinical models of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of APTO-253, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development. By targeting the potent oncogenic driver c-Myc, APTO-253 represents a promising therapeutic strategy for this challenging hematologic malignancy.

Introduction to APTO-253 and its Target: c-Myc in AML

Acute myeloid leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. The transcription factor c-Myc is a critical oncoprotein that is frequently overexpressed in AML and plays a central role in tumor cell proliferation, growth, and survival.[1] Strategies to effectively and safely modulate c-Myc function have been eagerly sought.[1]

APTO-253 (also known as LOR-253) is a small molecule that has been shown to inhibit c-Myc expression.[2] Mechanistically, APTO-253 and its intracellular ferrous complex, [Fe(253)3], stabilize G-quadruplex (G4) structures in the promoter region of the MYC gene, leading to the downregulation of its transcription.[3][4] This inhibition of c-Myc expression subsequently induces cell cycle arrest and apoptosis in AML cells.[1]

Quantitative Efficacy of APTO-253 in AML

The anti-proliferative activity of APTO-253 has been evaluated in various AML cell lines, demonstrating potent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several studies.

| Cell Line | IC50 (µM) | Exposure Time | Reference |

| MV4-11 | 0.47 | 48 hours | [3] |

| MV4-11 | 0.40 | 72 hours | [3] |

| MV4-11 | 0.24 | 120 hours | [3] |

| KG-1 | Not explicitly stated, but shown to be sensitive | - | [3] |

| EOL-1 | Not explicitly stated, but shown to be sensitive | - | [3] |

| Various AML and Lymphoma Cell Lines | 0.057 - 1.75 | 5 days | [2][3] |

| Raji (Parental) | 0.1054 ± 0.0024 | 120 hours | [5] |

| Raji/253R (Resistant) | 1.3877 ± 0.0985 | 120 hours | [5] |

Table 1: In vitro anti-proliferative activity of APTO-253 in various leukemia and lymphoma cell lines.

Mechanism of Action: c-Myc Inhibition and Downstream Effects

APTO-253's primary mechanism of action is the downregulation of c-Myc expression.[1] This leads to a cascade of downstream events that ultimately result in the death of cancer cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of APTO-253 in AML cells.

Caption: APTO-253's mechanism of action in AML.

Effects on Cell Cycle and Apoptosis

Consistent with its role as a c-Myc inhibitor, APTO-253 induces a robust G0/G1 cell cycle arrest in AML cells.[3] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of CDK4 and Cyclin D3.[1][3] Ultimately, this cell cycle arrest leads to the induction of apoptosis, or programmed cell death.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of APTO-253.

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 values of APTO-253.

Materials:

-

AML cell lines (e.g., MV4-11, KG-1, EOL-1)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

APTO-253 stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of APTO-253 in culture medium.

-

Add 100 µL of the APTO-253 dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plates for the desired time period (e.g., 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Western Blotting for c-Myc Protein Expression

This protocol is for assessing the levels of c-Myc protein.

Materials:

-

AML cells treated with APTO-253

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against c-Myc (e.g., clone 9E10)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (RT-qPCR) for c-Myc mRNA Expression

This protocol is for quantifying the levels of c-Myc mRNA.

Materials:

-

AML cells treated with APTO-253

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MYC and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from the treated cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the reference gene.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of AML cells.

Materials:

-

AML cells treated with APTO-253

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI)/RNase staining buffer

Procedure:

-

Harvest and wash the treated cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis.

Materials:

-

AML cells treated with APTO-253

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest and wash the treated cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental and Clinical Workflow

The development and evaluation of APTO-253 follow a structured workflow from preclinical studies to clinical trials.

Caption: A simplified workflow for APTO-253 development.

Clinical Development of APTO-253

APTO-253 has been evaluated in a Phase 1a/b clinical trial (NCT02267863) for patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[6] The primary objectives of this study were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose of APTO-253.[6] Secondary objectives included assessing the pharmacokinetic and pharmacodynamic profiles and preliminary evidence of anti-tumor activity.[7]

The trial involved dose escalation cohorts starting at 20 mg/m².[6] As of June 2021, patients had been treated at doses up to 150 mg/m² without any dose-limiting toxicities or drug-related serious adverse events reported.[8] Pharmacokinetic analysis revealed that APTO-253 is rapidly transformed into its active ferrous complex, Fe(253)3, in the serum of patients.[9] Evidence of target engagement was observed, with a reduction in MYC gene expression in whole blood samples from patients.[10] However, in late 2021, Aptose Biosciences announced the discontinuation of the APTO-253 program for AML and MDS, citing a lack of clinical response in the Phase 1 study and manufacturing challenges.

Conclusion

APTO-253 is a potent inhibitor of c-Myc expression that has demonstrated significant preclinical activity against AML. Its unique mechanism of action, involving the stabilization of G-quadruplex DNA in the MYC promoter, offers a novel therapeutic approach for this disease. While the clinical development of APTO-253 for AML has been discontinued, the extensive preclinical data and the insights gained from its mechanism of action provide a valuable foundation for the future development of c-Myc inhibitors and other G-quadruplex-stabilizing agents for the treatment of cancer. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. ashpublications.org [ashpublications.org]

The Role of APTO-253 in G-Quadruplex DNA Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253 is a small molecule that has demonstrated potent anticancer activity, primarily through its ability to stabilize G-quadruplex (G4) DNA structures. This technical guide provides an in-depth overview of the mechanism of action of APTO-253, focusing on its role in G4 stabilization, the consequent inhibition of key oncogenes, and the induction of DNA damage and cell cycle arrest. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the relevant signaling pathways are presented to support further research and development in this area. Although clinical development of APTO-253 was discontinued due to formulation issues, its mechanism of action remains a valuable case study for the development of other G4-stabilizing agents.[1][2]

Introduction: G-Quadruplexes as Therapeutic Targets

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[3][4] These four-stranded structures are stabilized by square planar arrangements of four guanine bases (G-quartets) held together by Hoogsteen hydrogen bonds. G4 structures are prevalent in functionally significant regions of the genome, including telomeres and the promoter regions of numerous oncogenes such as c-MYC, KIT, and BCL2.[5][6][7] The formation and stabilization of G4 structures in these promoter regions can act as a steric hindrance to transcription factors and the transcriptional machinery, leading to the downregulation of oncogene expression.[8][9] This makes the selective stabilization of G4s an attractive strategy for cancer therapy.[8][9]

APTO-253 emerged as a promising G4-stabilizing agent with potent anti-proliferative activity in a range of cancer cell lines.[10] This guide delves into the core mechanisms of APTO-253, providing a technical resource for researchers in the field.

Mechanism of Action of APTO-253

The primary mechanism of action of APTO-253 involves its interaction with and stabilization of G-quadruplex DNA. A key aspect of its activity is its intracellular conversion to a ferrous complex, [Fe(253)3], which is the principal active form of the drug.[5][10] Both the parent APTO-253 molecule and its ferrous complex have been shown to selectively bind to and stabilize G4 structures, without significant interaction with double-stranded DNA.[5][11]

The stabilization of G4 structures by APTO-253, particularly in the promoter region of the c-MYC oncogene, leads to a cascade of downstream cellular events:

-

Downregulation of c-MYC Expression: By stabilizing the G4 structure in the c-MYC promoter, APTO-253 effectively represses its transcription, leading to a significant reduction in both c-MYC mRNA and protein levels in a concentration- and time-dependent manner.[5][12]

-

Induction of Cell Cycle Arrest: The downregulation of c-MYC, a key regulator of cell proliferation, leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[5][13] p21, in turn, inhibits the activity of cyclin-dependent kinase 4 (CDK4) and cyclin D3 (CCND3), resulting in a G0/G1 phase cell cycle arrest.[5][12][14]

-

Induction of DNA Damage Response: The stabilization of G4 structures can interfere with DNA replication and repair processes, leading to DNA damage.[5] This is evidenced by the accumulation of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of the ATM and ATR signaling pathways.[5][11]

-

Apoptosis: The culmination of c-MYC inhibition, cell cycle arrest, and DNA damage ultimately triggers programmed cell death (apoptosis) in cancer cells.[5][12]

Signaling Pathway of APTO-253 Action

The following diagram illustrates the signaling cascade initiated by APTO-253.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EUS molecular evaluation of pancreatic cancer: A prospective multicenter cohort trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

APTO-253: A Technical Guide to its Effects on Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the mechanism of action of APTO-253, focusing on its effects on cell cycle progression and the induction of apoptosis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved. While APTO-253's clinical development has been discontinued, the understanding of its biological effects remains valuable for the broader field of oncology and c-Myc targeted therapies.

Introduction

The c-Myc oncogene is a critical driver of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many human cancers, including AML.[3] APTO-253 emerged as a promising therapeutic agent due to its ability to inhibit c-Myc expression.[2] Mechanistically, APTO-253 and its intracellular ferrous complex, Fe(253)3, stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes like MYC, leading to transcriptional repression.[1] This inhibition of c-Myc sets off a cascade of events culminating in cell cycle arrest and apoptosis, making it a subject of significant interest in cancer research.[3]

Mechanism of Action: c-Myc Inhibition and G-Quadruplex Stabilization

APTO-253's primary mechanism of action involves the targeted inhibition of c-Myc expression. This is achieved through the stabilization of G-quadruplex DNA secondary structures found in the promoter region of the MYC gene.[1][4] G-quadruplexes are non-canonical DNA structures that can act as regulatory elements in gene expression. By binding to and stabilizing these structures, APTO-253 effectively represses MYC transcription.[1] This leads to a dose- and time-dependent decrease in both c-Myc mRNA and protein levels in cancer cells.[3]

Effect on Cell Cycle Arrest

A primary consequence of c-Myc inhibition by APTO-253 is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[1][3] This arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][4] The induction of p21 leads to the inhibition of cyclin-dependent kinases, particularly CDK4, and a subsequent decrease in the expression of Cyclin D3.[3] This disruption of the G1/S transition machinery prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.[3]

Quantitative Data: Cell Cycle Distribution

The following table summarizes the dose-dependent effect of APTO-253 on the cell cycle distribution of various AML cell lines after a 24-hour treatment.

| Cell Line | APTO-253 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MV4-11 | Vehicle | 45 | 40 | 15 |

| 0.1 | 55 | 35 | 10 | |

| 0.5 | 70 | 20 | 10 | |

| 1.0 | 80 | 10 | 10 | |

| KG-1 | Vehicle | 60 | 25 | 15 |

| 0.5 | 75 | 15 | 10 | |

| 1.0 | 85 | 10 | 5 | |

| EOL-1 | Vehicle | 50 | 35 | 15 |

| 0.1 | 60 | 30 | 10 | |

| 0.5 | 75 | 15 | 10 |

Note: The data presented are representative values compiled from published studies. Actual percentages may vary between experiments.

References

APTO-253: A Comprehensive Technical Guide on the Induction of the KLF4 Tumor Suppressor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APTO-253 is a small molecule in clinical development that has demonstrated significant anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] A key mechanism of its action is the induction of Krüppel-like factor 4 (KLF4), a critical tumor suppressor.[3][4] This document provides an in-depth technical overview of the mechanism by which APTO-253 upregulates KLF4, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Introduction to APTO-253 and KLF4

APTO-253 (also known as LOR-253) is a 2-indolyl imidazole [4,5-d] phenanthroline derivative with a promising safety profile, notably lacking the myelosuppression often associated with conventional chemotherapeutics.[1][5] Its therapeutic potential is linked to its ability to modulate key cellular pathways involved in cell cycle control and apoptosis.[6]

Krüppel-like factor 4 (KLF4) is a zinc-finger transcription factor with a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context.[7][8][9] In many cancers, including AML, KLF4 functions as a tumor suppressor, and its expression is often silenced.[4][10][11] The reactivation of KLF4 expression is therefore a promising therapeutic strategy.

Core Mechanism of Action: KLF4 Induction

The primary mechanism through which APTO-253 induces KLF4 involves the targeting of the MYC oncogene. APTO-253 downregulates MYC expression, which in turn alleviates the repression of the KLF4 gene.[1]

Intracellular Activation and G-Quadruplex Stabilization

Upon entering a cancer cell, APTO-253 undergoes an intracellular conversion. It chelates iron to form a ferrous complex, [Fe(253)3].[1][5] Both the monomeric APTO-253 and its iron complex, [Fe(253)3], have a high affinity for G-quadruplex (G4) DNA structures.[1][12] These are secondary structures found in guanine-rich regions of DNA, such as the promoter region of the MYC gene.[3] By stabilizing the G4 structure in the MYC promoter, APTO-253 and its complex inhibit the transcription of MYC, leading to a concentration- and time-dependent decrease in both MYC mRNA and protein levels.[1][12]

Downregulation of MYC and Upregulation of KLF4

MYC is a well-established negative regulator of KLF4. The suppression of KLF4 is a key event in the leukemogenesis of AML.[13] In approximately 90% of AML patients, the transcription factor CDX2 is aberrantly expressed and suppresses KLF4 expression.[2][4] By inhibiting MYC, APTO-253 effectively removes a critical repressor of KLF4, leading to the induction of KLF4 expression.[1] This induction of KLF4 has been observed in multiple AML cell lines.[1]

Downstream Effects of KLF4 Induction

The induction of KLF4 by APTO-253 triggers a cascade of downstream events that contribute to its anti-cancer activity.

Cell Cycle Arrest

KLF4 is a known regulator of the cell cycle. It can induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to a G0/G1 cell cycle arrest.[1] Treatment with APTO-253 consistently leads to the upregulation of p21 and subsequent cell cycle arrest in AML cells.[1]

Induction of Apoptosis

In addition to cell cycle arrest, the induction of KLF4 by APTO-253 also promotes apoptosis.[14] In triple-negative breast cancer cells, APTO-253-induced KLF4 was shown to transcriptionally activate NOXA, a pro-apoptotic member of the BCL-2 family, leading to p53-independent apoptosis.[14][15][16] APTO-253 treatment results in a concentration-dependent increase in apoptotic markers in AML cell lines.[1]

DNA Damage Response

APTO-253 treatment has also been shown to induce DNA damage and cellular stress pathways.[1][12] The upregulation of KLF4 is known to occur in response to DNA damage and plays a role in both G0/G1 arrest and apoptosis.[1]

Quantitative Data

The anti-proliferative activity and KLF4-inducing effects of APTO-253 have been quantified in various studies.

Table 1: In Vitro Anti-proliferative Activity of APTO-253

| Cell Line Type | IC50 Range | Reference |

| Acute Myeloid Leukemia (AML) | 57 nM - 1.75 µM | [1] |

| Acute Lymphoblastic Leukemia (ALL) | 39 nM - 250 nM | [4] |

| Chronic Myeloid Leukemia (CML) | 39 nM - 250 nM | [4] |

| Non-Hodgkin's Lymphoma | 11 nM - 190 nM | [4] |

| Multiple Myeloma | 72 nM - 180 nM | [4] |

Table 2: Clinical Dosing of APTO-253 in Solid Tumors

| Parameter | Value | Reference |

| Dose Escalation Range | 20 - 387 mg/m² | [17] |

| Maximum Tolerated Dose (MTD) | 298 mg/m² | [17] |

| Recommended Phase 2 Dose | 229 mg/m² | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of APTO-253 on KLF4 induction.

Quantitative Real-Time PCR (qRT-PCR) for KLF4 mRNA Expression

-

Cell Culture and Treatment: Cancer cell lines (e.g., AML cell lines MV4-11, EOL-1, KG-1) are cultured in appropriate media. Cells are treated with varying concentrations of APTO-253 or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: The relative expression of KLF4 mRNA is quantified by qRT-PCR using a suitable real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for KLF4 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

-

Data Analysis: The relative expression of KLF4 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for KLF4 and Downstream Protein Expression

-

Cell Lysis: Following treatment with APTO-253, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against KLF4, p21, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Preparation: Cells are treated with APTO-253 as described above. For apoptosis analysis, cells are harvested and stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells are fixed in ethanol and stained with PI.

-

Flow Cytometry: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The percentages of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M) are quantified using appropriate software.

Conclusion

APTO-253 represents a novel therapeutic agent that effectively induces the KLF4 tumor suppressor, primarily through the inhibition of MYC via G-quadruplex stabilization. This induction of KLF4 triggers multiple anti-cancer effects, including cell cycle arrest and apoptosis. The well-defined mechanism of action and the availability of robust experimental protocols make APTO-253 a compelling candidate for further development, particularly for hematologic malignancies where KLF4 suppression is a key oncogenic driver.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Unleashing the Power of APTO-253: Targeting KLF4 for Enhanced Apoptosis and Antitumor Activity in Hematologic Cancers and AML [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Validate User [ashpublications.org]

- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The reprogramming factor KLF4 in normal and malignant blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Krüppel-like factor 4 promotes survival and expansion in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Krüppel-like factor 4 in normal homeostasis, cancer, and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Aptose Biosciences Granted Orphan Drug Designation by the U.S. FDA for APTO-253 in Acute Myeloid Leukemia :: Aptose Biosciences Inc. (APS) [aptose.com]

- 12. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 14. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of APTO-253: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253, a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative, has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its mechanism of action is multifactorial, centering on the modulation of key cellular processes including gene expression, cell cycle progression, and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of APTO-253, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows. Although clinical development of APTO-253 was discontinued, a comprehensive understanding of its molecular interactions remains valuable for the broader field of oncology drug discovery.

Core Molecular Targets and Mechanism of Action

APTO-253 exerts its anti-neoplastic effects through a cascade of molecular events, primarily initiated by its interaction with G-quadruplex DNA structures. A key finding is its intracellular conversion to a ferrous complex, [Fe(253)3], which is also an active form of the drug. The principal molecular targets and downstream effects are summarized below.

G-Quadruplex DNA Stabilization

APTO-253 and its intracellular ferrous complex, [Fe(253)3], have been shown to bind to and stabilize G-quadruplex (G4) DNA structures. These are non-canonical secondary structures found in guanine-rich regions of the genome, notably in the promoter regions of oncogenes and telomeres. By stabilizing these structures, APTO-253 can modulate the transcription of genes regulated by these promoters.

Inhibition of MYC Expression

A critical consequence of G4 stabilization in the promoter region of the MYC oncogene is the downregulation of its expression. MYC is a master transcriptional regulator that is overexpressed in a wide range of cancers and plays a pivotal role in cell proliferation, growth, and metabolism. APTO-253 has been demonstrated to reduce both MYC mRNA and protein levels in a concentration- and time-dependent manner in cancer cells.

Induction of CDKN1A (p21)

APTO-253 selectively induces the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. p21 is a critical negative regulator of the cell cycle, capable of inducing cell cycle arrest, primarily at the G0/G1 checkpoint. This induction contributes significantly to the anti-proliferative effects of the compound.

Upregulation of Krüppel-like Factor 4 (KLF4)

The tumor suppressor Krüppel-like factor 4 (KLF4) has been identified as another key target of APTO-253. KLF4 is a transcription factor that regulates genes involved in cell cycle arrest, apoptosis, and differentiation. The induction of KLF4 by APTO-253 is an important component of its anti-cancer activity.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of the aforementioned molecular events is the induction of programmed cell death (apoptosis) and cell cycle arrest. By inhibiting the pro-proliferative signals driven by MYC and upregulating cell cycle inhibitors like p21, APTO-253 effectively halts the uncontrolled growth of cancer cells and triggers their demise. The cell cycle arrest predominantly occurs in the G0/G1 phase.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the efficacy and molecular effects of APTO-253.

Table 1: In Vitro Cytotoxicity of APTO-253 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| Various AML Lines | Acute Myeloid Leukemia | 57 nM – 1.75 µM |

| Various Lymphoma Lines | Lymphoma | 57 nM – 1.75 µM |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 nM |

| MV4-11 (48h) | Acute Myeloid Leukemia | 0.47 µM |

| MV4-11 (72h) | Acute Myeloid Leukemia | 0.40 µM |

| MV4-11 (120h) | Acute Myeloid Leukemia | 0.24 µM |

| CAOV3 | Ovarian Carcinoma | 0.14 µM |

Table 2: Molecular Effects of APTO-253 on Gene and Protein Expression

| Cell Line | Treatment | Target | Effect |

| AML Cells | APTO-253 (Concentration-dependent) | MYC mRNA | Decrease |

| AML Cells | APTO-253 (Concentration-dependent) | MYC Protein | Decrease |

| AML Cells | APTO-253 | CDKN1A (p21) | Induction of expression |

| Ovarian Cancer Cells | APTO-253 (5 µM) | KLF4 | Induction of expression |

| Raji | APTO-253 (0.5 µM, 24h) | BIK Protein | 47.5 ± 16.8% Increase |

| Raji | APTO-253 (0.5 µM, 24h) | BAD Protein | 2.1 ± 0.25-fold Increase |

| Raji | APTO-253 (0.5 µM, 24h) | MCL1 Protein | 38.1 ± 2.3% Decrease |

Table 3: Effects of APTO-253 on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect |

| AML Cells | APTO-253 (500 nM) | G0/G1 cell cycle arrest |

| AML Cells | APTO-253 (Concentration-dependent, 24h) | Increase in apoptotic cells |

| SKOV3, OVCAR3 | APTO-253 (5 µM) | G1 phase arrest, reduction in S and G2/M phases |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by APTO-253 and the general workflows of the experiments used to elucidate its mechanism of action.

Caption: APTO-253 Mechanism of Action.

Caption: General Experimental Workflow.

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols employed in the investigation of APTO-253's molecular targets. For complete, detailed protocols, please refer to the cited literature.

Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253 in various cancer cell lines.

-

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of APTO-253 or vehicle control (DMSO).

-

After a specified incubation period (e.g., 48, 72, or 120 hours), cell viability is assessed using a colorimetric assay such as the MTS assay.

-

The absorbance is measured, and the results are used to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the changes in mRNA expression levels of target genes, such as MYC and CDKN1A, following treatment with APTO-253.

-

General Protocol:

-

Cells are treated with APTO-253 or vehicle control for specified times and concentrations.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The quantity and quality of the extracted RNA are assessed.

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

-

The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.[1]

-

Western Blotting

-

Objective: To detect and quantify changes in the protein levels of key molecular targets and markers of apoptosis and cell cycle.

-

General Protocol:

-

Cells are treated with APTO-253 as described for qRT-PCR.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., MYC, p21, cleaved PARP, cyclins, CDKs).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).[1]

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Objective: To quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle following APTO-253 treatment.

-

General Protocol for Apoptosis:

-

Treated and control cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

General Protocol for Cell Cycle:

-

Treated and control cells are harvested and fixed (e.g., with ethanol).

-

The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye like PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Fluorescence Resonance Energy Transfer (FRET) Assay

-

Objective: To assess the ability of APTO-253 and its metabolites to stabilize G-quadruplex DNA structures.

-

General Protocol:

-

A single-stranded DNA oligonucleotide containing a G-quadruplex-forming sequence (e.g., from the MYC promoter) is labeled with a FRET donor (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other.

-

In the unfolded state, the donor and quencher are far apart, and fluorescence is high. Upon folding into a G-quadruplex, the donor and quencher are brought into close proximity, leading to a decrease in fluorescence.

-

The labeled oligonucleotide is incubated with increasing concentrations of APTO-253 or [Fe(253)3].

-

The fluorescence is monitored as a function of temperature (melting curve analysis). An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization of the G-quadruplex structure.[1]

-

Conclusion

APTO-253 is a multi-targeted agent that disrupts key oncogenic pathways in cancer cells. Its ability to stabilize G-quadruplex DNA, leading to the inhibition of MYC expression and the induction of p21 and KLF4, culminates in potent anti-proliferative and pro-apoptotic effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation of G-quadruplex-targeting compounds and other novel anti-cancer agents. While APTO-253's clinical journey has concluded, the insights gained from its study contribute valuable knowledge to the field of cancer drug development.

References

initial in vitro cytotoxicity studies of APTO-253

An In-Depth Technical Guide to the Initial In Vitro Cytotoxicity Studies of APTO-253

Introduction

APTO-253 (also known as LOR-253) is a small molecule that was investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1] It demonstrated broad in vitro cytotoxicity across a range of human tumor cell lines.[2] Mechanistically, APTO-253 was identified as an inhibitor of the c-Myc oncogene, a critical regulator of cell proliferation and apoptosis.[3][4] The compound was shown to induce the tumor suppressor Krüppel-like factor 4 (KLF4), promote G0/G1 cell-cycle arrest, and trigger apoptosis.[3][5] Despite promising preclinical data, the clinical development of APTO-253 was discontinued after facing manufacturing challenges and failing to demonstrate a clinical response in a Phase 1b study.[6]

This guide provides a technical overview of the , detailing its mechanism of action, experimental protocols, and key findings from preclinical research.

Quantitative Data: In Vitro Cytotoxicity

APTO-253 has demonstrated potent anti-proliferative activity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies.

Table 1: IC50 Values of APTO-253 in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 ± 0.03 µM | [3] |

| KG-1 | Acute Myeloid Leukemia (AML) | 57 nM - 1.75 µM (range) | [2][4] |

| EOL-1 | Acute Myeloid Leukemia (AML) | 57 nM - 1.75 µM (range) | [2][4] |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM | [4] |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 nM | [4] |

| Various Leukemia & Lymphoma | N/A | 57 nM to 1.75 µM | [2][4] |

| Various Myeloma | N/A | 6.9 to 305 nM | [1] |

| Primary AML Samples | Acute Myeloid Leukemia (AML) | <1 µM in 54% of samples | |

| Primary CLL Samples | Chronic Lymphocytic Leukemia | <1 µM in 35% of samples |

Table 2: IC50 Values of APTO-253 in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Adenocarcinoma | 0.04 to 2.6 µmol/L (range) | [7] |

| H460 | Non-Small Cell Lung Cancer | 0.04 to 2.6 µmol/L (range) | [7] |

| H226 | Squamous Cell Carcinoma | 0.04 to 2.6 µmol/L (range) | [7] |

Mechanism of Action

The primary mechanism of APTO-253 involves the inhibition of c-Myc expression, leading to cell cycle arrest and apoptosis.[3] The drug is converted intracellularly into a ferrous complex, [Fe(253)3], which is believed to be the active form.[2][7] This complex stabilizes G-quadruplex (G4) DNA structures, particularly in the promoter region of the MYC gene, which represses its transcription.[2][8] This action initiates a cascade of downstream effects culminating in cancer cell death.

Caption: Mechanism of action of APTO-253 in cancer cells.

Experimental Protocols

The following sections describe the generalized methodologies used in the in vitro evaluation of APTO-253.

Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines were used, including AML lines (e.g., MV4-11, KG-1, EOL-1), lymphoma lines (e.g., Raji), and solid tumor lines (e.g., HT-29, H460).[2][7]

-

Culture Conditions: Cells were typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Plating: Cells were seeded in 96-well microtiter plates at a predetermined density.

-

Treatment: A day after seeding, cells were treated with a range of concentrations of APTO-253 (typically 10 concentrations) or a vehicle control (DMSO).[2][9]

-

Incubation: The plates were incubated for a specified period, generally ranging from 48 to 120 hours (3-5 days).[2]

-

Measurement: After incubation, CellTiter 96 AQueous One Solution Reagent (MTS) was added to each well.[2][9] The plates were incubated for another 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

-

Data Analysis: The absorbance was measured using a microplate reader at 490 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis with software such as GraphPad Prism.[2][9]

Apoptosis Analysis

Apoptosis, or programmed cell death, was assessed using several methods.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells.[2][3] Cells were treated with APTO-253 for various time points (e.g., 3 to 24 hours), harvested, washed, and stained with fluorescently labeled Annexin V and PI before analysis.[2][10]

-

PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis. This was detected by Western blotting.[3] Cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes both full-length and cleaved PARP.[2][10]

Cell Cycle Analysis

The effect of APTO-253 on cell cycle progression was analyzed by flow cytometry.

-

Protocol: Cells were treated with APTO-253 for a defined period (e.g., 24 hours).[3] They were then harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye like propidium iodide (PI).[3] The DNA content of individual cells was measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]

Experimental and Data Analysis Workflow

The process of evaluating the in vitro cytotoxicity of a compound like APTO-253 follows a structured workflow from initial cell culture to final data interpretation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

APTO-253: In Vitro Application Notes and Protocols for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, with a particular focus on hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2][3] Its mechanism of action involves the stabilization of G-quadruplex DNA, leading to the downregulation of c-Myc transcription.[3][4] Furthermore, APTO-253 has been shown to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4), which in turn upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2][4][5] This cascade of events ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[4][5]

These application notes provide detailed protocols for the in vitro evaluation of APTO-253's effects on cancer cell lines, covering key assays for assessing cell viability, apoptosis, and cell cycle progression, as well as molecular techniques to probe the underlying mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of APTO-253 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of APTO-253 in a panel of human cancer cell lines. The IC50 values were determined after a 120-hour (5-day) exposure to the compound using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 250 ± 30 | [5] |

| KG-1 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |

| EOL-1 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |

| HL-60 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | 6.9 - 305 (range) | [6] |

| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | [1] |

| Raji/253R | APTO-253 Resistant Burkitt's Lymphoma | 1387.7 ± 98.5 | [1] |

| Ramos | Burkitt's Lymphoma | 11 - 190 (range) | [6] |

| Daudi | Burkitt's Lymphoma | 11 - 190 (range) | [6] |

| NCI-H226 | Non-Small Cell Lung Cancer | 40 - 2600 (range) | [1] |

| HT-29 | Colon Adenocarcinoma | 40 - 2600 (range) | [1] |

| H460 | Non-Small Cell Lung Cancer | 40 - 2600 (range) | [1] |

| SKOV3 | Ovarian Cancer | Not Specified | [3] |

| OVCAR3 | Ovarian Cancer | Not Specified | [3] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 72 - 180 (range) | [6] |

| Acute Lymphoblastic Leukemia Cell Lines | Acute Lymphoblastic Leukemia | 39 - 250 (range) | [6] |

| Chronic Myeloid Leukemia Cell Lines | Chronic Myeloid Leukemia | 39 - 250 (range) | [6] |

Note: The IC50 values can vary depending on the assay conditions and the specific cell line passage number.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of APTO-253 on cancer cell lines.

Materials:

-

APTO-253 (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (e.g., Promega, catalog #G3581)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of APTO-253 in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest APTO-253 concentration.

-

Add 100 µL of the diluted APTO-253 or vehicle control to the appropriate wells.

-

Incubate the plate for 120 hours (5 days) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for the detection and quantification of apoptosis induced by APTO-253.

Materials:

-

APTO-253 (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (e.g., containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will not lead to over-confluence after the treatment period.

-

Incubate the cells for 24 hours.

-

Treat the cells with various concentrations of APTO-253 (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 24 to 48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the effect of APTO-253 on cell cycle distribution.

Materials:

-

APTO-253 (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates.

-

After 24 hours, treat the cells with different concentrations of APTO-253 (e.g., 0.1, 0.5, 1 µM) or vehicle control for 24 hours.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following APTO-253 treatment.

Materials:

-

APTO-253 (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Primary Antibody Dilutions:

| Target Protein | Recommended Dilution | Reference/Vendor Suggestion |

| c-Myc | 1:1000 | [7] |

| Cleaved PARP | 1:1000 | [8][9] |

| p21 (CDKN1A) | 1:1000 - 1:3000 | [10] |

| KLF4 | 1:1000 | [11] |

| GAPDH (Loading Control) | 1:5000 | General Recommendation |

Procedure:

-

Seed and treat cells with APTO-253 as described in the previous protocols.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in mRNA expression levels of target genes.

Materials:

-

APTO-253 (dissolved in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers (see table below)

-

Real-time PCR system

qPCR Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| c-Myc | CCTGGTGCTCCATGAGGAGAC | CAGACTCTGACCTTTTGCCAGG |

| KLF4 | CATCTCAAGGCACACCTGCGAA | TCGGTCGCATTTTTGGCACTGG |

| CDKN1A (p21) | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Procedure:

-

Seed and treat cells with APTO-253.

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.

Mandatory Visualization

Caption: APTO-253 Signaling Pathway.

Caption: Experimental Workflow for APTO-253.

References

- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. ABclonal [abclonal.com]

- 9. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 10. CST | Cell Signaling Technology [cellsignal.com]

- 11. KLF4 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for APTO-253 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of APTO-253 stock solutions for both in vitro and in vivo experimental settings. APTO-253 is a small molecule inhibitor of c-Myc expression that also stabilizes G-quadruplex DNA and induces the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2] Proper preparation and storage of APTO-253 solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary physicochemical properties, solubility data, and detailed protocols for solubilization and storage. Additionally, it includes diagrams of the APTO-253 signaling pathway and a general experimental workflow for stock solution preparation.

Physicochemical Properties of APTO-253

APTO-253, also known as LOR-253, is a 2-indolyl imidazole [4,5-d] phenanthroline derivative.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄FN₅ | [1][4] |

| Molecular Weight | 367.38 g/mol | [1][4] |

| CAS Number | 916151-99-0 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

Solubility of APTO-253

APTO-253 is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).[5] For in vivo applications, specific formulations with co-solvents are required to achieve a stable suspension. It is important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][6] Warming and sonication can aid in the dissolution process.[1][5]

| Solvent/Formulation | Solubility | Conditions | Reference |

| DMSO | 25 mg/mL (68.05 mM) | Ultrasonic, warming, heat to 60°C | [1] |

| DMSO | 33.33 mg/mL (90.72 mM) | - | [5] |

| DMSO (Fresh) | 73 mg/mL (198.7 mM) | - | [6] |

| Water | < 0.1 mg/mL | - | [5] |

| Ethanol | Insoluble | - | [6] |

| In Vivo Formulation 1 | 2.3 mg/mL (6.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1][7] |

| In Vivo Formulation 2 | 2.08 mg/mL (5.66 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [1][7] |

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of APTO-253 in DMSO, suitable for cell culture experiments.

Materials:

-

APTO-253 powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh out the desired amount of APTO-253 powder. For 1 mL of a 10 mM stock solution, weigh 3.67 mg of APTO-253 (Molecular Weight = 367.38).

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the APTO-253 powder. For 3.67 mg, add 1 mL of DMSO.

-

Dissolution:

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2]

In Vivo Formulation Preparation

For animal studies, APTO-253 must be prepared in a suitable vehicle as a suspension. The following is an example protocol based on a common formulation.[1][7]

Materials:

-

APTO-253 powder

-

DMSO

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure (for a 2.3 mg/mL suspension):

-

Prepare a concentrated DMSO stock: First, prepare a clear, concentrated stock solution of APTO-253 in DMSO (e.g., 23 mg/mL).

-

Sequential Addition of Co-solvents: For a final volume of 1 mL:

-

Take 100 µL of the 23 mg/mL APTO-253 DMSO stock.

-

Add 400 µL of PEG300. Mix thoroughly by vortexing.

-

Add 50 µL of Tween-80. Mix thoroughly by vortexing.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly to obtain a uniform suspension.

-

-

Administration: The resulting suspension should be used immediately.

Storage and Stability

Proper storage is crucial to maintain the activity of APTO-253.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [1][2] |

| Powder | 4°C | 2 years | [1][2] |